[(1S,6S)-3-(4-nitrobenzenesulfonyl)-1-phenyl-3-azabicyclo[4.1.0]heptan-6-yl]methanol
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Overview
Description
[(1S,6S)-3-(4-nitrobenzenesulfonyl)-1-phenyl-3-azabicyclo[410]heptan-6-yl]methanol is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1S,6S)-3-(4-nitrobenzenesulfonyl)-1-phenyl-3-azabicyclo[4.1.0]heptan-6-yl]methanol typically involves multiple steps. One common approach is the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar multi-step processes with optimization for large-scale production, including the use of high-yielding reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
[(1S,6S)-3-(4-nitrobenzenesulfonyl)-1-phenyl-3-azabicyclo[4.1.0]heptan-6-yl]methanol can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine.
Reduction: The sulfonyl group can be reduced to a thiol.
Substitution: The methanol group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for aminoacyloxylation, reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and various nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine, while substitution of the methanol group can yield a variety of functionalized derivatives.
Scientific Research Applications
[(1S,6S)-3-(4-nitrobenzenesulfonyl)-1-phenyl-3-azabicyclo[4.1.0]heptan-6-yl]methanol has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action for [(1S,6S)-3-(4-nitrobenzenesulfonyl)-1-phenyl-3-azabicyclo[4.1.0]heptan-6-yl]methanol involves its interaction with specific molecular targets. The nitro and sulfonyl groups are likely involved in binding interactions with proteins or enzymes, influencing their activity and function. The bicyclic structure provides a rigid framework that can enhance binding specificity and affinity.
Comparison with Similar Compounds
Similar Compounds
4-Nitrobenzenesulfonyl chloride: Shares the nitrobenzenesulfonyl group but lacks the bicyclic structure.
2-Azabicyclo[2.2.1]heptanes: Similar bicyclic structure but different functional groups.
Uniqueness
[(1S,6S)-3-(4-nitrobenzenesulfonyl)-1-phenyl-3-azabicyclo[4.1.0]heptan-6-yl]methanol is unique due to its combination of a nitrobenzenesulfonyl group and a rigid bicyclic framework. This combination provides distinct chemical reactivity and potential for specific biological interactions, making it a valuable compound for research and development.
Properties
Molecular Formula |
C19H20N2O5S |
---|---|
Molecular Weight |
388.4 g/mol |
IUPAC Name |
[(1S,6S)-3-(4-nitrophenyl)sulfonyl-1-phenyl-3-azabicyclo[4.1.0]heptan-6-yl]methanol |
InChI |
InChI=1S/C19H20N2O5S/c22-14-18-10-11-20(13-19(18,12-18)15-4-2-1-3-5-15)27(25,26)17-8-6-16(7-9-17)21(23)24/h1-9,22H,10-14H2/t18-,19-/m0/s1 |
InChI Key |
AALUNZXTRULWQG-OALUTQOASA-N |
Isomeric SMILES |
C1CN(C[C@]2([C@@]1(C2)CO)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Canonical SMILES |
C1CN(CC2(C1(C2)CO)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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